

The Advent and Application of 3,5-Dimethylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,5-Dimethylphenylboronic acid**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylphenylboronic acid (CAS No. 172975-69-8) has emerged as a pivotal reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this valuable compound. It details the evolution of synthetic methodologies for arylboronic acids, leading to the efficient preparation of **3,5-dimethylphenylboronic acid**. Key experimental protocols are presented with corresponding quantitative data, and logical workflows are illustrated through diagrammatic representations to facilitate a deeper understanding for researchers and professionals in drug development and materials science.

Introduction: The Rise of a Key Synthetic Building Block

3,5-Dimethylphenylboronic acid, a white to off-white crystalline solid, has become an indispensable tool for chemists engaged in the construction of complex organic molecules. Its primary utility lies in its role as a nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.^{[1][2]} The strategic placement of two methyl groups on the phenyl ring provides specific steric and electronic properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[2]

Discovery and Historical Context

The journey to the widespread use of **3,5-dimethylphenylboronic acid** is rooted in the broader history of organoboron chemistry. While the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860, the synthesis of the first arylboronic acid, phenylboronic acid, was not reported until 1880 by Michaelis and Becker. However, it was the development of practical and higher-yielding synthetic methods in the early 20th century, particularly those involving organometallic reagents, that paved the way for their broader application.

The true explosion in the importance of arylboronic acids, including **3,5-dimethylphenylboronic acid**, is inextricably linked to the advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent refinement. The demand for a diverse array of substituted biaryl compounds in drug discovery and materials science spurred the development of reliable synthetic routes to a wide variety of functionalized arylboronic acids. The CAS number for **3,5-dimethylphenylboronic acid**, 172975-69-8, suggests its identification and characterization as a distinct chemical entity is a relatively modern development, likely driven by the need for this specific building block in targeted synthetic applications.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **3,5-dimethylphenylboronic acid** is provided in the table below. This data is essential for its identification, purification, and use in chemical reactions.

Property	Value	Reference
CAS Number	172975-69-8	[1]
Molecular Formula	C ₈ H ₁₁ BO ₂	[1]
Molecular Weight	149.98 g/mol	[1]
Appearance	White to off-white or light yellow crystalline powder	[2]
Melting Point	261-265 °C	
¹ H NMR (DMSO-d ₆)	δ 7.38 (s, 2H), 7.00 (s, 1H), 3.44 (very br. s, 2H), 2.24 (s, 6H)	[3]

Synthetic Protocols

The most common and efficient method for the synthesis of **3,5-dimethylphenylboronic acid** is through the reaction of a Grignard reagent, formed from 1-bromo-3,5-dimethylbenzene, with a trialkyl borate ester, followed by acidic hydrolysis.

Grignard-based Synthesis from 1-Bromo-3,5-dimethylbenzene

This widely used method offers a reliable and scalable route to **3,5-dimethylphenylboronic acid**. The key steps involve the formation of 3,5-dimethylphenylmagnesium bromide, its reaction with a borate ester at low temperature, and subsequent hydrolysis to yield the final product.

- **Grignard Reagent Formation:** To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.32 mol) are added, followed by anhydrous tetrahydrofuran (THF, 1000 mL). A solution of 1-bromo-3,5-dimethylbenzene (1.03 mol) in THF is then added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
- **Boration:** The freshly prepared Grignard solution is cooled to -78 °C. Trimethyl borate (1.0 mol) is added in one portion. The resulting mixture is allowed to warm to room temperature

and stirred overnight.[3]

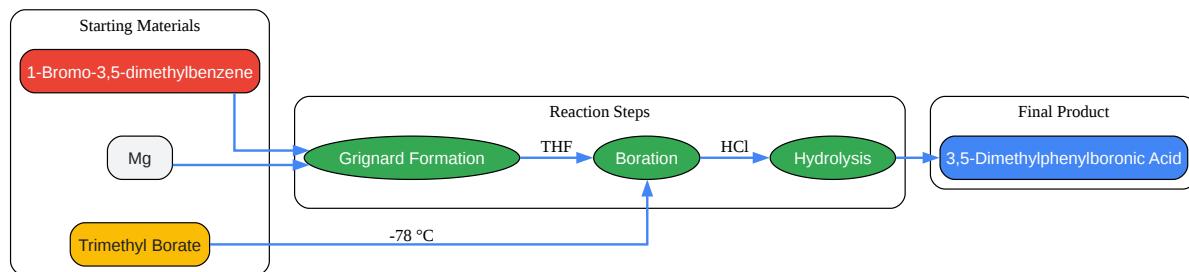
- Hydrolysis and Work-up: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (1200 mL). Diethyl ether (500 mL) is added, and the organic layer is separated. The aqueous layer is extracted twice more with diethyl ether (2 x 500 mL).[3]
- Isolation and Purification: The combined organic extracts are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield a white solid. The crude product is triturated with hexane, filtered, and dried in vacuo to afford pure **3,5-dimethylphenylboronic acid**.[3] An alternative final purification step involves recrystallization from water.

Parameter	Value	Reference
Starting Material	1-Bromo-3,5-dimethylbenzene	[3]
Key Reagents	Magnesium, Trimethyl borate	[3]
Solvent	Tetrahydrofuran (THF), Diethyl ether	[3]
Reaction Temperature	-78 °C to room temperature	[3]
Typical Yield	74%	[3]
Purity	>98% (by analysis)	[2]

Logical and Experimental Workflows

To visually represent the synthetic and logical processes, the following diagrams are provided in the DOT language.

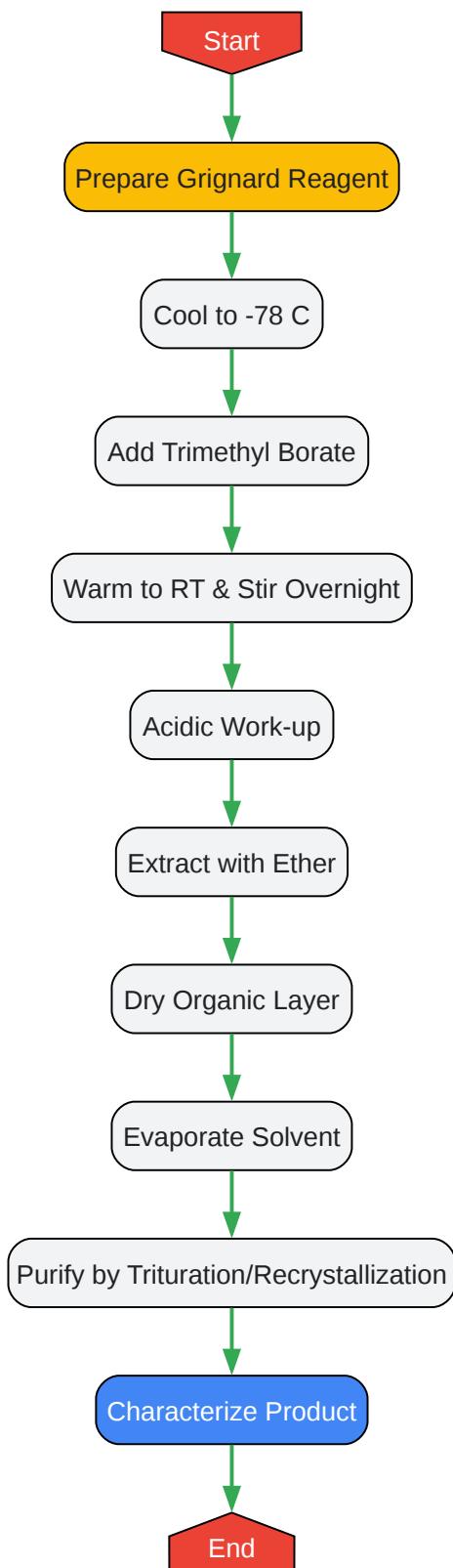
Synthesis Pathway of 3,5-Dimethylphenylboronic Acid



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Caption: Synthetic pathway for **3,5-dimethylphenylboronic acid**.

Experimental Workflow for Synthesis and Purification



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Caption: Step-by-step experimental workflow.

Conclusion

3,5-Dimethylphenylboronic acid stands as a testament to the evolution of synthetic organic chemistry. From the early discoveries of boronic acids to the sophisticated cross-coupling reactions of the modern era, the demand for precisely functionalized building blocks has driven innovation in synthetic methodologies. The reliable and well-documented synthesis of **3,5-dimethylphenylboronic acid** from readily available starting materials ensures its continued importance in the academic and industrial laboratories dedicated to the advancement of medicine and materials. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in these critical fields.

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- To cite this document: BenchChem. [The Advent and Application of 3,5-Dimethylphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071237#discovery-and-history-of-3-5-dimethylphenylboronic-acid>]

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